Acetamide, N-(3-(4-bromophenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(3-(4-bromophenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)- is a complex organic compound that belongs to the class of acetamides. This compound features a unique structure with a bromophenyl group, a phenyl-thiazolyl moiety, and a pyrazolyl ring, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(3-(4-bromophenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)- typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the thiazole ring: This step might involve the cyclization of a thioamide with a haloketone.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimized versions of the laboratory synthesis routes, with a focus on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole or pyrazole rings.
Reduction: Reduction reactions could target the bromophenyl group or the acetamide moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate, particularly if it exhibits bioactivity against specific targets.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Acetamide, N-(3-(4-bromophenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)- would depend on its specific application. For instance, if it is used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-(3-(4-chlorophenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)-
- Acetamide, N-(3-(4-fluorophenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)-
- Acetamide, N-(3-(4-methylphenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)-
Uniqueness
The uniqueness of Acetamide, N-(3-(4-bromophenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom, for example, can affect the compound’s electronic properties and its interactions with biological targets.
Properties
CAS No. |
74101-26-1 |
---|---|
Molecular Formula |
C20H15BrN4OS |
Molecular Weight |
439.3 g/mol |
IUPAC Name |
N-[5-(4-bromophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]acetamide |
InChI |
InChI=1S/C20H15BrN4OS/c1-13(26)22-19-11-17(15-7-9-16(21)10-8-15)24-25(19)20-23-18(12-27-20)14-5-3-2-4-6-14/h2-12H,1H3,(H,22,26) |
InChI Key |
SLRMGFZEXZWYCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=NN1C2=NC(=CS2)C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.